molecular formula C26H27N3O3 B12786542 Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester CAS No. 134068-15-8

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester

Katalognummer: B12786542
CAS-Nummer: 134068-15-8
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: QXPDQORYOLFZDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is a complex organic compound with a molecular formula of C20H23N3O3 This compound is characterized by its unique structure, which includes a dibenzazepine core, a phenylmethylamino group, and an ethyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps:

    Formation of the Dibenzazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzazepine structure.

    Introduction of the Phenylmethylamino Group: This step involves the reaction of the dibenzazepine core with a phenylmethylamine derivative under suitable conditions.

    Acetylation: The resulting compound is then acetylated to introduce the acetyl group.

    Esterification: Finally, the compound undergoes esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester
  • [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-carbamic acid methyl ester

Uniqueness

Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is unique due to its specific structural features, such as the phenylmethylamino group and the ethyl ester functional group

Eigenschaften

CAS-Nummer

134068-15-8

Molekularformel

C26H27N3O3

Molekulargewicht

429.5 g/mol

IUPAC-Name

ethyl N-[11-[2-(benzylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C26H27N3O3/c1-2-32-26(31)28-22-15-14-21-13-12-20-10-6-7-11-23(20)29(24(21)16-22)25(30)18-27-17-19-8-4-3-5-9-19/h3-11,14-16,27H,2,12-13,17-18H2,1H3,(H,28,31)

InChI-Schlüssel

QXPDQORYOLFZDL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNCC4=CC=CC=C4)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.